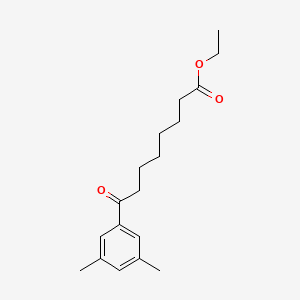

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate

描述

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate is an organic ester compound characterized by an eight-carbon aliphatic chain terminated by a ketone group and a 3,5-dimethylphenyl aromatic ring. The ethyl ester moiety enhances its solubility in organic solvents, making it suitable for applications in synthetic chemistry and materials science.

属性

IUPAC Name |

ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-14(2)11-15(3)13-16/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNRLXOXELNALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645559 | |

| Record name | Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-81-0 | |

| Record name | Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like ammonia (NH₃) or hydrogen sulfide (H₂S).

Major Products:

Oxidation: 8-(3,5-dimethylphenyl)-8-oxooctanoic acid.

Reduction: 8-(3,5-dimethylphenyl)-8-hydroxyoctanoate.

Substitution: 8-(3,5-dimethylphenyl)-8-aminocotanoate or 8-(3,5-dimethylphenyl)-8-thiooctanoate.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₄O₃

- Molecular Weight : Approximately 268.37 g/mol

- Functional Groups : Ethyl ester and dimethylphenyl moiety attached to an octanoate backbone.

The presence of the 3,5-dimethylphenyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interactions with biological targets.

Chemistry

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate serves as a building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various reactions such as:

- Esterification : The compound can be synthesized via esterification reactions, allowing for the formation of derivatives with diverse functional groups.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding acids or ketones, and reduction reactions can convert ketones to alcohols.

| Reaction Type | Major Products |

|---|---|

| Oxidation | 8-(3,5-dimethylphenyl)-8-oxooctanoic acid |

| Reduction | Ethyl 8-(3,5-dimethylphenyl)-8-hydroxyoctanoate |

Biology

The biological activity of this compound has been investigated primarily for its potential therapeutic properties :

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can have implications in drug development.

- Antimicrobial Activity : Initial research indicates that it may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against infections.

Industry

In industrial applications, this compound is explored for its potential use in:

- Specialty Chemicals Production : The compound can be used to synthesize specialty chemicals with unique properties that are valuable in various applications.

- Materials Science : Its unique chemical structure may lead to the development of new materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction between this compound and specific enzymes revealed that the compound acts as an inhibitor. The binding affinity was assessed using kinetic studies, demonstrating that it could modulate enzyme activity effectively. This property is crucial for designing drugs targeting metabolic pathways.

作用机制

The mechanism of action of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 8-oxooctanoic acid, which may then participate in various biochemical pathways. The 3,5-dimethylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring, which significantly alter their physical, chemical, and safety profiles. Below is a detailed comparison:

Table 1: Comparative Analysis of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate and Analogous Compounds

Key Research Findings:

Substituent Effects on Reactivity :

- The 3,5-dimethylphenyl variant exhibits reduced electrophilicity at the ketone group compared to the 3,5-dimethoxyphenyl analog, as methoxy groups enhance ring activation via resonance donation .

- The 3,5-ditrifluoromethylphenyl derivative () is highly electron-deficient due to the strong electron-withdrawing trifluoromethyl groups, making it more reactive toward nucleophilic attack .

Physical Properties :

- The spirodecyl-containing analog () has a significantly higher molar mass (417.55 g/mol) and boiling point (543.6°C) compared to other analogs, attributed to increased molecular bulk and van der Waals interactions .

Safety and Handling :

- The 3,5-dimethoxyphenyl compound’s Safety Data Sheet (SDS) advises room-temperature storage in sealed, ventilated conditions, suggesting volatility or sensitivity to moisture . Similar precautions may apply to the dimethylphenyl variant, though specific data are unavailable.

Applications: Fluorinated analogs (e.g., ditrifluoromethylphenyl) are prized in medicinal chemistry for their metabolic stability and bioavailability .

Notes on Data Limitations

- Gaps in Physical Properties: Critical data (e.g., boiling point, flash point) for this compound are unavailable in the provided evidence. Predictions are based on structural analogs.

生物活性

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure : this compound is an ester formed from 8-oxooctanoic acid and ethanol, featuring a 3,5-dimethylphenyl substituent. The general reaction for its synthesis involves esterification under acidic conditions:

Synthetic Routes : In laboratory settings, this compound can be synthesized through traditional esterification methods. Industrially, continuous processes employing solid acid catalysts can enhance efficiency and selectivity.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The ester group can undergo hydrolysis to release active components that participate in various biochemical pathways. The presence of the 3,5-dimethylphenyl group may enhance binding affinity to target proteins, influencing their activity .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for this compound were determined using the MTT assay:

| Cell Line | IC50 (µM) |

|---|---|

| KB (cervical) | 111.63 |

| SK-MEL-3 (melanoma) | 160.68 |

| NIH 3T3 (fibroblast) | 113.73 |

These results suggest that the compound exhibits significant growth inhibitory effects on tumor cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MICs) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >1000 |

| Escherichia coli | >1000 |

| Candida albicans | >1000 |

The data indicate that while it shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy against specific strains .

4. Research Applications

This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its applications include:

- Organic Synthesis : Utilized in the production of more complex organic molecules.

- Medicinal Chemistry : Investigated for potential anti-inflammatory and analgesic effects.

- Material Science : Explored for developing new materials with specific properties .

5. Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with the compound induced apoptosis in A549 lung cancer cells after 24 hours of exposure at a concentration of 4 µM, highlighting its potential as a therapeutic agent .

- Enzyme Interaction Studies : Research involving enzyme-catalyzed hydrolysis showed that the compound can act as a substrate for specific hydrolases, which could be exploited in drug delivery systems or metabolic studies.

常见问题

Synthesis Optimization

Q: How can researchers optimize the synthesis of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate to improve yield and purity? A: The synthesis typically involves esterification of 8-(3,5-dimethylphenyl)-8-oxooctanoic acid with ethanol using a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. To optimize yield:

- Reaction Monitoring: Use TLC or HPLC to track reaction progress and terminate at complete acid conversion.

- Catalyst Efficiency: Test alternative catalysts (e.g., p-toluenesulfonic acid) for reduced side reactions.

- Scale-Up: Implement continuous flow reactors for industrial-scale production, enhancing heat transfer and reproducibility .

Structural Characterization

Q: What advanced techniques are recommended for confirming the molecular structure of this compound? A:

- X-ray Crystallography: Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), particularly for analyzing bond lengths and angles in the trifluoromethylphenyl and ester moieties .

- Spectroscopic Methods:

- ¹H/¹³C NMR: Assign peaks for methyl groups (δ ~2.3 ppm) and ester carbonyl (δ ~170 ppm).

- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

Biological Activity Evaluation

Q: How should researchers design experiments to evaluate the compound’s antimicrobial or anticancer potential? A:

- Antimicrobial Assays: Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution. Include controls like ciprofloxacin .

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer). Compare IC₅₀ values with analogs to assess substituent effects (e.g., dimethyl vs. trifluoromethyl groups) .

Reaction Mechanism Analysis

Q: What mechanistic insights are critical for understanding its oxidation and reduction reactions? A:

- Oxidation: The ketone group can be further oxidized to a carboxylic acid using KMnO₄ in acidic conditions. Monitor intermediates via GC-MS to avoid over-oxidation.

- Reduction: LiAlH₄ reduces the ketone to a secondary alcohol. Optimize solvent polarity (e.g., THF vs. ether) to control reaction kinetics .

Data Contradiction Resolution

Q: How can researchers resolve discrepancies in bioactivity data between this compound and its analogs? A:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., methyl, trifluoromethyl) and test against the same biological targets.

- Statistical Validation: Use ANOVA to assess significance of activity differences. Cross-validate with molecular docking studies to explain binding affinity variations .

Crystallography Challenges

Q: What challenges arise in crystallizing this compound, and how can they be addressed? A:

- Crystal Twinning: Common in flexible aliphatic chains. Use SHELXL’s TWIN commands to refine twinned data.

- Disorder: Methyl/trifluoromethyl groups may exhibit positional disorder. Apply restraints to atomic displacement parameters during refinement .

Pharmacokinetic Profiling

Q: What methodologies are suitable for studying its absorption and metabolism in preclinical models? A:

- LogP Measurement: Determine lipophilicity via shake-flask method to predict membrane permeability.

- In Vitro Metabolism: Use liver microsomes to identify cytochrome P450-mediated metabolites. Compare metabolic stability with fluorinated analogs .

Synthetic Byproduct Identification

Q: How can researchers identify and mitigate side products during synthesis? A:

- LC-MS Analysis: Detect byproducts (e.g., unreacted acid or diesters) and optimize reaction time/temperature.

- Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate the target ester .

Advanced Spectroscopic Techniques

Q: Beyond NMR, what advanced spectroscopic methods can elucidate dynamic molecular behavior? A:

- Dynamic NMR (DNMR): Probe conformational flexibility of the octanoate chain at varying temperatures.

- Solid-State NMR: Analyze crystalline vs. amorphous phase interactions, critical for formulation studies .

Computational Modeling

Q: How can computational tools predict interactions between this compound and biological targets? A:

- Molecular Docking: Use AutoDock Vina to model binding to bacterial FabH enzyme (target for antimicrobial activity). Validate with MD simulations to assess binding stability.

- DFT Calculations: Predict electronic effects of substituents on reactivity (e.g., electron-withdrawing CF₃ vs. CH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。